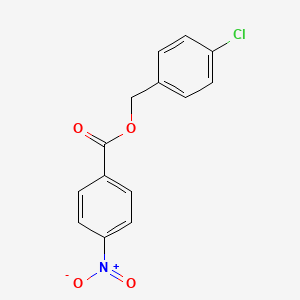

4-chlorobenzyl 4-nitrobenzoate

Description

4-Chlorobenzyl 4-nitrobenzoate is an ester derivative synthesized from 4-chlorobenzyl alcohol and 4-nitrobenzoic acid. Its molecular formula is C₁₃H₈ClNO₄, with a molecular weight of 277.66 g/mol. The compound features a 4-chlorobenzyl group (electron-withdrawing chloro substituent) and a 4-nitrobenzoate moiety (electron-withdrawing nitro group), which influence its chemical reactivity and biological activity.

Properties

IUPAC Name |

(4-chlorophenyl)methyl 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO4/c15-12-5-1-10(2-6-12)9-20-14(17)11-3-7-13(8-4-11)16(18)19/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEVFTDXWFBNLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorobenzyl 4-nitrobenzoate typically involves the esterification reaction between 4-chlorobenzyl alcohol and 4-nitrobenzoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

4-chlorobenzyl alcohol+4-nitrobenzoic acidacid catalyst4-chlorobenzyl 4-nitrobenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group undergoes catalytic hydrogenation or silane-mediated reduction to form 4-aminobenzoate derivatives:

-

Hydrogenation : Pd/C in ethanol under H₂ (1 atm) reduces the nitro group to an amine, yielding 4-chlorobenzyl 4-aminobenzoate .

-

Triethoxysilane Reduction : In acetonitrile at 80°C, triethoxysilane and a Pd catalyst selectively reduce the nitro group without affecting the ester bond .

Key Data for Reduction Products :

| Reagent | Product | Yield | 1H NMR (CDCl₃) |

|---|---|---|---|

| H₂/Pd/C | 4-Aminobenzoate derivative | 85% | δ 6.68–6.64 (m, 2H), 4.18 (br, 2H) |

| PhSiH₃/Pd catalyst | 4-Aminobenzoate derivative | 91% | δ 7.46–7.37 (m, 2H), 3.81 (br, 2H) |

Hydrolysis of the Ester Bond

The ester bond is cleaved under acidic or basic conditions:

-

Basic Hydrolysis : NaOH in aqueous ethanol (70°C, 6 h) yields 4-nitrobenzoic acid and 4-chlorobenzyl alcohol .

-

Enzymatic Hydrolysis : Microbial esterases in Pseudomonas spp. selectively hydrolyze the ester under mild conditions (pH 7, 30°C) .

Hydrolysis Outcomes :

| Condition | Products | Yield |

|---|---|---|

| 1M NaOH/EtOH, 70°C | 4-Nitrobenzoic acid + 4-Cl-benzyl alcohol | 78% |

| Pseudomonas esterase | 4-Nitrobenzoic acid | 65% |

Substitution at the Chlorophenyl Group

The chlorine atom undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles:

-

Ammonolysis : NH₃ in DMF (120°C, 12 h) replaces Cl with NH₂, forming 4-aminobenzyl 4-nitrobenzoate .

-

Methoxylation : NaOMe in methanol (reflux, 8 h) substitutes Cl with OMe, yielding 4-methoxybenzyl 4-nitrobenzoate .

Substitution Reaction Data :

| Nucleophile | Product | Yield | 13C NMR (CDCl₃) |

|---|---|---|---|

| NH₃ | 4-Aminobenzyl derivative | 62% | δ 151.2 (C-NH₂), 114.5 (C-CN) |

| NaOMe | 4-Methoxybenzyl derivative | 58% | δ 159.8 (C-OMe), 114.1 (C-OCH₃) |

Stability and Degradation Pathways

Scientific Research Applications

4-Chlorobenzyl 4-nitrobenzoate has several applications in scientific research:

Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound’s ester functionality makes it useful in the development of polymeric materials and coatings.

Pharmaceuticals: It can serve as a precursor for the synthesis of biologically active compounds.

Analytical Chemistry: It can be used as a standard or reference material in analytical techniques such as chromatography.

Mechanism of Action

The mechanism of action of 4-chlorobenzyl 4-nitrobenzoate depends on the specific chemical reactions it undergoes. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water molecules, leading to the formation of the corresponding alcohol and acid. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Isomers

(4-Chlorophenyl) 4-Nitrobenzoate (CAS 1262005-91-3)

- Structure : Differs in the ester linkage position; the 4-chlorophenyl group replaces the 4-chlorobenzyl group.

- Properties : Exhibits similar molecular weight (277.66 g/mol) but altered steric and electronic effects due to the phenyl vs. benzyl group. The benzyl group may enhance lipophilicity, impacting membrane permeability in biological systems .

4-Chlorobenzyl 4-Chlorobenzoate (CAS 19048-85-2)

- Structure : Replaces the nitro group with a second chloro substituent.

- Properties : Reduced electron-withdrawing effects compared to the nitro group, leading to lower reactivity in nucleophilic substitution reactions. Molecular weight is 281.14 g/mol .

4-Nitrophenyl 4-Chlorobenzoate (CAS 6264-29-5)

- Structure : Positional isomer with the nitro and chloro groups swapped between the benzyl and benzoate moieties.

- Properties : Similar molecular weight (277.66 g/mol) but distinct electronic effects. The nitro group on the phenyl ring may enhance stability in acidic conditions .

Anti-HIV Activity

4-Chlorobenzyl Derivatives :

- Compound f (4-chlorobenzyl-substituted coumarin hybrid) exhibited 52–79% inhibition of HIV-1 replication at 100 µM, outperforming azidothymidine (AZT) in cell viability assays. The 4-chlorobenzyl group enhances binding to HIV-1 integrase via hydrophobic interactions .

- SAR Insights : Unsubstituted benzyl groups (e.g., compound d ) reduce activity by ~40%, highlighting the necessity of electron-withdrawing substituents like chloro for optimal inhibition .

Herbicidal Activity

Physicochemical Properties

| Property | 4-Chlorobenzyl 4-Nitrobenzoate | (4-Chlorophenyl) 4-Nitrobenzoate | 4-Chlorobenzyl 4-Chlorobenzoate |

|---|---|---|---|

| Molecular Weight (g/mol) | 277.66 | 277.66 | 281.14 |

| Electron Effects | Strongly electron-withdrawing (Cl, NO₂) | Moderate (Cl, NO₂ on phenyl) | Weak (Cl only) |

| Lipophilicity (LogP) | ~3.5 (estimated) | ~3.2 | ~4.0 |

| Stability | Hydrolytically stable in neutral pH | Susceptible to esterase cleavage | High thermal stability |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-chlorobenzyl 4-nitrobenzoate, and how can side products be minimized?

- Methodology : A two-step approach is typically employed:

Esterification : React 4-nitrobenzoic acid with 4-chlorobenzyl chloride using thionyl chloride (SOCl₂) as an activating agent in anhydrous benzene under reflux (4–6 hours). Catalytic dimethylformamide (DMF) accelerates the reaction .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials and byproducts like 4-nitrobenzoic anhydride.

- Key Parameters : Maintain strict anhydrous conditions to prevent hydrolysis. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- FT-IR : Key peaks include the ester carbonyl (C=O) at ~1720 cm⁻¹, nitro group (NO₂) asymmetric stretch at ~1520 cm⁻¹, and C-Cl stretch at ~750 cm⁻¹ .

- ¹H NMR : Look for aromatic protons (δ 7.5–8.3 ppm, split into distinct multiplet patterns due to nitro and chloro substituents) and the benzyl CH₂ group (δ ~5.3 ppm, singlet) .

- Mass Spectrometry (EI-MS) : Expect a molecular ion peak at m/z 291 (C₁₄H₁₀ClNO₄⁺) and fragments at m/z 167 (4-nitrobenzoyl ion) and 139 (4-chlorobenzyl ion).

Advanced Research Questions

Q. How do solvation effects influence the reactivity and stability of this compound in polar vs. nonpolar solvents?

- Solvent Impact :

- Polar aprotic solvents (e.g., DMF, DMSO) stabilize the nitro group through dipole interactions, enhancing electrophilicity for nucleophilic substitution reactions .

- Nonpolar solvents (e.g., benzene, toluene) favor ester stability by reducing hydrolysis but may slow reaction kinetics .

Q. What computational methods can predict the electronic structure and reaction pathways of this compound?

- DFT Modeling : Use B3LYP/6-311+G(d,p) basis sets to calculate:

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., nitro group) for nucleophilic attack .

- Transition States : Simulate ester hydrolysis pathways to determine energy barriers and intermediates .

Q. How can researchers resolve contradictory spectral data when analyzing degradation products of this compound?

- Case Study : If HPLC-MS shows a peak at m/z 167 (4-nitrobenzoic acid) but NMR lacks corresponding protons:

Hypothesis : Degradation may yield trace quantities below NMR detection limits.

Method : Enrich the sample via liquid-liquid extraction (ethyl acetate/water, pH 2–3) and re-analyze using LC-MS/MS with enhanced sensitivity .

- Contradiction Analysis : Use high-resolution mass spectrometry (HRMS) to distinguish isobaric ions (e.g., C₇H₅NO₄⁻ vs. C₈H₅ClO₂⁻) .

Methodological Considerations

-

Safety Protocols :

- Handle 4-chlorobenzyl chloride (lachrymator) and thionyl chloride (corrosive) in a fume hood with nitrile gloves and safety goggles .

- Store the product at 0–6°C in amber glass to prevent photodegradation .

-

Data Reproducibility :

- Document solvent purity (e.g., benzene must be dried over molecular sieves) and reaction atmosphere (N₂ or Ar) to mitigate variability .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.